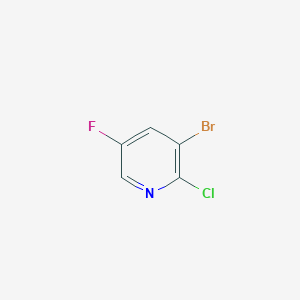

3-Bromo-2-chloro-5-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUUDYHEWVWETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654063 | |

| Record name | 3-Bromo-2-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-36-4 | |

| Record name | 3-Bromo-2-chloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloro-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 3-Bromo-2-chloro-5-fluoropyridine: Properties, Reactivity, and Applications in Modern Drug Discovery

Executive Summary

3-Bromo-2-chloro-5-fluoropyridine is a halogenated pyridine derivative that has emerged as a highly versatile and valuable building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic arrangement of three distinct halogen atoms—bromine, chlorine, and fluorine—on the pyridine scaffold provides a unique platform for sequential and regioselective functionalization. This guide offers an in-depth exploration of the core physical and chemical properties of this compound, discusses its reactivity profile with a focus on cross-coupling reactions, outlines its applications in drug discovery, and provides essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this key synthetic intermediate.

Nomenclature and Molecular Structure

Correct identification is paramount in chemical synthesis. The compound is systematically named according to IUPAC rules, and it is crucial to distinguish it by its unique CAS Registry Number to avoid confusion with related isomers.

-

Systematic IUPAC Name: this compound[1]

-

Common Synonyms: 2-Chloro-3-bromo-5-fluoropyridine, 3-Bromo-5-fluoro-2-chloropyridine[2]

-

CAS Registry Number: 884494-36-4[3]

The structure features a pyridine ring substituted with a bromine atom at position 3, a chlorine atom at position 2, and a fluorine atom at position 5. The presence of these electron-withdrawing halogens significantly influences the electron density of the pyridine ring, impacting its reactivity and basicity.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate reaction conditions, purification methods, and storage requirements. The data below has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Light yellow powder | [2][5][6] |

| Molecular Weight | 210.43 g/mol | [1][3][4] |

| Boiling Point | 202.6 °C at 760 mmHg | [2][5] |

| Melting Point | Not Available | [2][5] |

| Density | 1.829 g/cm³ | [2][5] |

| Flash Point | 76.3 °C | [2][5] |

| pKa (Predicted) | -2.97 ± 0.10 | [2][6] |

| LogP (Predicted) | 2.6366 | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][6] |

The predicted pKa value indicates that this compound is a very weak base, a direct consequence of the strong inductive electron-withdrawing effects of the three halogen substituents. The LogP value suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its potential for selective chemical transformations. The different C-X (Carbon-Halogen) bond strengths and reactivities allow for a hierarchical approach to functionalization, typically using palladium-catalyzed cross-coupling reactions.

Reactivity Hierarchy: The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-Br > C-Cl >> C-F . This differential reactivity is the cornerstone of its synthetic utility, enabling chemists to selectively address one position while leaving the others intact for subsequent transformations.

-

C-Br Bond: The bond at the C3 position is the most labile and is preferentially targeted in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations under standard conditions. This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at this site.

-

C-Cl Bond: The bond at the C2 position can be activated for cross-coupling under more forcing conditions (e.g., using specialized ligands, higher temperatures). This allows for a second, distinct functionalization after the C-Br bond has reacted.

-

C-F Bond: The C-F bond at the C5 position is the most robust and is generally unreactive towards palladium catalysis. It typically remains as a permanent structural feature, which is often desirable in medicinal chemistry for its ability to modulate metabolic stability and binding interactions.[7]

Caption: Workflow for regioselective functionalization.

Application in Drug Discovery

Halogenated heterocycles are privileged scaffolds in medicinal chemistry. This compound serves as a quintessential building block for constructing libraries of novel compounds for screening and lead optimization.[8] Its utility stems from several key aspects:

-

Scaffold Decoration: It provides a rigid core that can be decorated with various functional groups at the 2- and 3-positions to explore the structure-activity relationship (SAR) of a potential drug candidate.

-

Metabolic Stability: The fluorine atom at the C5 position can block metabolic oxidation at that site, a common strategy to improve the pharmacokinetic profile and half-life of a drug.[7]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the pKa, lipophilicity, and conformation of the final molecule, which can enhance target binding affinity and selectivity.[7]

While specific approved drugs containing this exact fragment are not prominently documented, its analogs and the synthetic strategies it enables are widespread in the discovery of therapeutics for oncology, infectious diseases, and neurological disorders.[9]

Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for the selective functionalization at the C-Br position.

Objective: To couple an arylboronic acid with this compound at the C3 position.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

-

Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-5-fluoropyridine.

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure safety.

-

GHS Hazard Classification:

-

Signal Word: Warning[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[11][12]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] If dust or aerosols are generated, a respirator may be necessary.

Handling and Storage:

-

Avoid breathing dust, fumes, or vapors.[11]

-

Avoid contact with skin and eyes.[11]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[2][10]

Conclusion

This compound is more than just a chemical intermediate; it is a sophisticated tool for molecular design. Its well-defined reactivity hierarchy provides medicinal chemists with a reliable and flexible platform for building molecular complexity in a controlled manner. A thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals and other advanced functional materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 884494-36-4, this compound. [Link]

-

LookChem. Cas 884494-54-6, 2-CHLORO-5-FLUORO-4-FORMYLPYRIDINE. [Link]

-

J&K Scientific. 2-Chloro-5-fluoro-4-pyridinecarboxaldehyde | 884494-54-6. [Link]

-

Chemdad. This compound. [Link]

Sources

- 1. This compound | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 884494-36-4,this compound | lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-2-chloro-5-fluoropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-5-fluoropyridine, a key building block in modern medicinal and agricultural chemistry. We will delve into its fundamental molecular and physical properties, explore plausible synthetic routes, and analyze its reactivity, with a particular focus on regioselective cross-coupling reactions. Furthermore, this guide will highlight its strategic importance in the development of novel therapeutics, offering insights into its application in drug design and synthesis.

Core Molecular and Physicochemical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₅H₂BrClFN.[1][2][3] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a chlorine atom at the 2-position, and a fluorine atom at the 5-position.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrClFN | [1][2][3] |

| Molecular Weight | 210.43 g/mol | [2][3] |

| CAS Number | 884494-36-4 | [2][4] |

| Appearance | Solid (form may vary) | [5] |

| Predicted LogP | 2.6366 | [3] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

Synthesis of this compound: A Plausible Synthetic Pathway

While specific, detailed, and publicly available protocols for the synthesis of this compound are not abundant, a plausible and efficient synthetic route can be devised based on established pyridine chemistry, such as that described for analogous compounds.[6] A common strategy involves the diazotization of an amino-pyridine precursor followed by a Sandmeyer-type reaction for halogenation.

A potential synthetic workflow could start from a suitable aminopyridine, such as 2-chloro-5-fluoro-3-aminopyridine. The synthesis would likely proceed through the following key steps:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 884494-36-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stability and Storage of 3-Bromo-2-chloro-5-fluoropyridine

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. 3-Bromo-2-chloro-5-fluoropyridine, a key building block in the synthesis of novel therapeutics and agrochemicals, is no exception. Its unique substitution pattern of three different halogens on a pyridine ring presents specific challenges and considerations for its long-term stability and storage. This guide provides a comprehensive overview of the chemical properties, potential degradation pathways, and recommended best practices for the handling and storage of this versatile compound, ensuring its purity and reactivity are maintained for successful downstream applications.

Physicochemical Properties: A Foundation for Stability Assessment

Understanding the fundamental physicochemical properties of this compound is the first step in developing a robust storage strategy. These properties dictate its susceptibility to various environmental factors.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClFN | [1][2] |

| Molecular Weight | 210.43 g/mol | [3] |

| Appearance | Light yellow powder | [4] |

| Boiling Point | 202.6 °C at 760 mmHg | [4] |

| Flash Point | 76.3 °C | [4] |

| Density | 1.829 g/cm³ | [4] |

| pKa (Predicted) | -2.97 ± 0.10 | [4] |

The compound's solid form at room temperature and relatively high boiling point suggest a degree of inherent stability. However, the presence of multiple halogen substituents and the electron-deficient nature of the pyridine ring are key indicators of potential reactivity that must be carefully managed.

Core Stability Concerns and Recommended Storage Conditions

Based on its chemical structure and data from safety data sheets, the primary stability concerns for this compound are sensitivity to moisture, light, and elevated temperatures. To mitigate these risks, the following storage conditions are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents hydrolysis and oxidation.[4] |

| Light | Protection from Light (Amber vial) | Minimizes risk of photochemical degradation. |

| Container | Tightly Sealed | Prevents ingress of moisture and air. |

These recommendations are not merely precautionary; they are based on the fundamental chemical reactivity of halogenated pyridines, which are susceptible to several degradation pathways.

Understanding Potential Degradation Pathways

A proactive approach to stability requires an understanding of the potential chemical transformations that this compound may undergo if not stored correctly.

Caption: Potential degradation pathways for this compound.

Hydrolysis

The presence of a chlorine atom at the 2-position (an α-position) of the pyridine ring makes it susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] The electron-withdrawing nature of the pyridine nitrogen activates the α-position towards nucleophilic attack by water.

Mechanism Insight: The hydrolysis likely proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where water acts as the nucleophile, leading to the formation of 3-bromo-5-fluoro-2-hydroxypyridine. The presence of moisture in the storage container can facilitate this degradation over time. Storing under a dry, inert atmosphere is the primary defense against this pathway.

Nucleophilic Aromatic Substitution (SNAr)

Beyond water, other nucleophiles can also react with this compound. The C2-chloro substituent is the most likely site for nucleophilic attack due to the electronic activation by the ring nitrogen.[7] Potential nucleophiles in a laboratory setting could include residual solvents (e.g., alcohols), basic impurities, or reagents from incomplete reactions.

Causality in Experimental Choices: When using this compound in a synthesis, the choice of solvent and base is critical. Non-nucleophilic bases are preferred if the goal is to avoid substitution at the C2 position. If the desired reaction involves substitution at the C3-bromo position (e.g., in cross-coupling reactions), ensuring the absence of strong nucleophiles that could react at the C2 position is crucial for selectivity.

Photochemical Degradation

Protocol Validation: A simple photostability study, as outlined in ICH guideline Q1B, can be performed by exposing a sample of the compound to a controlled light source and comparing its purity profile to a dark control sample.[3][7][10]

Thermal Degradation

While the compound has a high boiling point, prolonged exposure to elevated temperatures can accelerate the degradation processes mentioned above and potentially lead to other decomposition pathways. Thermal decomposition of similar chlorinated pyridines can produce toxic fumes such as hydrogen chloride and nitrogen oxides.[10] Therefore, refrigerated storage is recommended to minimize the kinetic rate of any potential degradation reactions.

Incompatible Materials and Handling Precautions

To maintain the integrity of this compound, it is crucial to avoid contact with incompatible materials.

-

Strong Oxidizing Agents: These can react with the pyridine ring, potentially leading to N-oxidation or other uncontrolled oxidative degradation.[1][11]

-

Strong Bases: Can promote dehydrohalogenation or other base-catalyzed decomposition reactions.

-

Strong Acids: While the pyridine nitrogen is weakly basic, strong acids can protonate it, which can alter its reactivity and potentially catalyze degradation.[10]

-

Moisture: As discussed, moisture can lead to hydrolysis.

Safe Handling Protocol:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

When not in use, keep the container tightly sealed and stored under the recommended conditions.

-

For transfers of the solid, use a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).

Long-Term Stability and Purity Assessment

For applications in drug development, understanding the long-term stability and having reliable methods for purity assessment are critical.

Long-Term Stability Studies

While specific long-term stability data for this compound is not publicly available, a stability-indicating study can be designed based on the principles outlined in the ICH guidelines (Q1A(R2)).[5][12][13]

Caption: Workflow for a comprehensive stability study.

Experimental Protocol for a Stability Study:

-

Batch Selection: Use at least one representative batch of this compound.

-

Initial Analysis (T=0): Perform a full characterization of the initial sample to establish baseline purity and impurity profiles.

-

Storage Conditions:

-

Long-Term: Store samples at the recommended 2-8°C.

-

Accelerated: Store samples at elevated conditions (e.g., 25°C/60% relative humidity (RH) or 40°C/75% RH) to predict long-term stability more quickly.[12]

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 3, 6, 9, 12, 24 months for long-term; 1, 3, 6 months for accelerated).

-

Analysis: Analyze the samples at each time point using a validated stability-indicating analytical method.

Analytical Methods for Purity Assessment

A stability-indicating method is one that can accurately quantify the active ingredient and resolve it from any degradation products or impurities. While a specific validated method for this compound is not published, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable starting point for development.

Suggested Starting HPLC Method Parameters:

-

Column: C18, e.g., 150 mm x 4.6 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start with a high percentage of A and gradually increase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220 nm and 270 nm) and/or Mass Spectrometry (MS) for peak identification.

Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for purity assessment, particularly for identifying volatile impurities.[14][15]

Conclusion and Best Practices Summary

The stability of this compound is crucial for its successful application in research and development. While the compound is a solid with a relatively high boiling point, its multi-halogenated, electron-deficient pyridine structure makes it susceptible to degradation by moisture, light, and heat. Adherence to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere and protected from light is essential for preserving its purity and reactivity. A thorough understanding of its potential degradation pathways—hydrolysis, nucleophilic substitution, and photochemical decomposition—allows for informed decisions during its handling, use in reactions, and long-term storage. Implementing a robust stability testing program, guided by ICH principles and employing validated analytical methods, will ensure the continued integrity of this valuable chemical intermediate.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Lookchem. (n.d.). This compound. Retrieved from [Link]

-

Huynh-Ba, K. (Ed.). (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1362. [Link]

-

Q1 Scientific. (2016, October 27). ICH Quality Guidelines for Pharmaceutical Stability Storage. [Link]

-

Bradlow, H. L., & VanderWerf, C. A. (1949). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 14(4), 509–515. [Link]

-

Zhang, Y., et al. (2024). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Environmental Science & Technology. [Link]

-

SGS. (n.d.). Photostability. Retrieved from [Link]

- Jubilant Ingrevia. (n.d.).

- BenchChem. (2025). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.

-

ACS-Reagents. (n.d.). Oxidation with Chlorine /Pyridine Complexes. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

- BenchChem. (2025).

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

-

Chen, Z., et al. (2018). Photophysical and photochemical insights into the photodegradation of sulfapyridine in water: A joint experimental and theoretical study. Chemosphere, 193, 839-846. [Link]

- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

Nyíri, Z., et al. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Current pharmaceutical design, 24(15), 1649–1663. [Link]

-

Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1097-1105. [Link]

-

Shinde, S. L., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035. [Link]

-

Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]

-

ResearchGate. (2024, February). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO 4 – and HO 2 –. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

MDPI. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

-

NIH. (2002). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. [Link]

-

ResearchGate. (2021, April 6). Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Chapter 6. ANALYTICAL METHODS. [Link]

-

MDPI. (2020). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. [Link]

-

NIH. (2020). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. [Link]

-

PubMed. (2013). Simultaneous biodegradation of pyridine and quinoline by two mixed bacterial strains. [Link]

-

PubMed. (2023, December 11). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. [Link]

-

MDPI. (2019). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]

-

ResearchGate. (n.d.). Continuous‐flow deprotolithiation with LDA on 2‐chloro‐3‐bromopyridine. [Link]

-

Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]

-

NIH. (2019). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. [Link]

-

NIH. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloropyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. [Link]

-

Asian Journal of Pharmaceutics. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. [Link]

-

PubMed. (2014). Degradation of triphenylborane-pyridine antifouling agent in water by copper ions. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]

-

Wikipedia. (n.d.). Oxidizing agent. [Link]

-

ResearchGate. (n.d.). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. [Link]

Sources

- 1. Oxidation with Chlorine /Pyridine Complexes - Wordpress [reagents.acsgcipr.org]

- 2. chembk.com [chembk.com]

- 3. Photostability | SGS United Kingdom [sgs.com]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. database.ich.org [database.ich.org]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. database.ich.org [database.ich.org]

- 8. ajrconline.org [ajrconline.org]

- 9. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3 Important Photostability Testing Factors [sampled.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. q1scientific.com [q1scientific.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling and Management of 3-Bromo-2-chloro-5-fluoropyridine

This document serves as a crucial technical resource for researchers, medicinal chemists, and drug development professionals who handle 3-Bromo-2-chloro-5-fluoropyridine (CAS No. 884494-36-4). As a halogenated pyridine derivative, this compound is a valuable building block in synthetic organic chemistry, but its structural motifs necessitate a rigorous and informed approach to safety. This guide moves beyond mere procedural lists to provide a framework of understanding, enabling laboratory personnel to internalize safety principles and execute protocols with the highest degree of scientific integrity and personal protection.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational principle of laboratory safety is a proactive understanding of a substance's intrinsic hazards. This compound is a solid, typically a light yellow powder, whose primary risks are associated with direct contact and inhalation. A thorough risk assessment is not a one-time event but a continuous, self-validating process that must precede any experimental work.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized language for communicating hazards. The aggregated classification for this compound from multiple sources is summarized below.[1]

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |

Toxicological Profile and Rationale for Precautions

The GHS classifications are not arbitrary; they reflect the compound's reactivity with biological systems.

-

H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity. The primary response is to avoid cross-contamination of hands, surfaces, and personal items. Do not eat, drink, or smoke in the laboratory.[2][3]

-

H315 (Causes skin irritation): Halogenated aromatic compounds can defat the skin and cause irritation upon contact. The causality behind this is the compound's ability to disrupt the lipid bilayer of skin cells. This necessitates the use of appropriate chemical-resistant gloves.[4][5]

-

H319 (Causes serious eye irritation): The eyes are particularly vulnerable. Direct contact with the solid powder or its aerosols can lead to significant and potentially lasting damage. This is why safety goggles are mandatory, not just safety glasses.[4][5][6]

-

H335 (May cause respiratory irritation): As a fine powder, the compound can be easily aerosolized. Inhalation can irritate the mucous membranes of the respiratory tract. The primary engineering control to mitigate this is the chemical fume hood.[3][4]

Risk Assessment Workflow

Before any new protocol involving this compound is initiated, a formal risk assessment should be documented. The workflow below illustrates a self-validating system for this process.

Caption: A cyclical workflow for proactive risk assessment.

Section 2: Engineering and Personal Protective Controls

The hierarchy of controls prioritizes eliminating hazards at their source. For a chemical like this compound, engineering controls are the primary defense, supplemented by robust personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

All manipulations of this compound solid, especially weighing and transfers that can generate dust, must be performed inside a certified chemical fume hood.[2][3] The fume hood's negative pressure environment is the most critical factor in preventing respiratory exposure (mitigating the H335 risk). Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for good engineering controls. The selection of PPE must be directly correlated to the identified hazards.[2][4][5]

| Equipment | Specification | Rationale and Causality |

| Eye/Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). | Protects against airborne particulates and accidental splashes, directly addressing the H319 (serious eye irritation) hazard.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, minimum 0.11 mm thickness). | Prevents direct contact with skin, mitigating the H315 (skin irritation) hazard. Always inspect gloves before use and wash hands thoroughly after removal.[2][5] |

| Skin/Body Protection | Laboratory coat. Closed-toe shoes. | Protects against incidental contact and small spills. Contaminated clothing must be removed immediately and laundered separately.[2][6] |

| Respiratory Protection | Generally not required if work is performed in a fume hood. | If engineering controls fail or for major spill cleanup, a full-face respirator with appropriate cartridges may be necessary.[7] |

Section 3: Standard Operating Protocol for Handling

This section details a self-validating protocol for a common laboratory task: weighing the solid compound and preparing a stock solution. The causality for each step is explained to reinforce safe practices.

Workflow for Weighing and Solution Preparation

Caption: Step-by-step protocol for safe handling.

Detailed Methodology

-

Preparation:

-

Confirm the chemical fume hood is operational.

-

Don all required PPE as specified in Section 2.2.

-

Place an absorbent, plastic-backed pad on the work surface.

-

Assemble all necessary equipment: spatula, anti-static weigh boat or paper, target vial, the chosen solvent, and a designated container for halogenated solid waste.

-

-

Weighing and Transfer (Inside Fume Hood):

-

Zero the analytical balance.

-

Carefully open the reagent bottle. Avoid creating puffs of air that could aerosolize the powder.

-

Using a clean spatula, transfer the desired amount of this compound to the weigh boat. Perform this action slowly and deliberately to minimize dust generation. The causality is direct: preventing aerosolization is the key to mitigating the H335 inhalation risk.[2][8]

-

Securely close the main reagent bottle.

-

Carefully transfer the weighed solid into the labeled target vial.

-

-

Solubilization:

-

Add the desired volume of solvent to the vial.

-

Cap the vial tightly and mix via vortexing or sonication until the solid is completely dissolved.

-

-

Decontamination and Cleanup:

-

Thoroughly decontaminate the spatula and any other reusable equipment.

-

Dispose of the used weigh boat and any contaminated wipes directly into the designated "Halogenated Solid Waste" container.[9] This step is critical for proper waste segregation.

-

Wipe down the work surface within the fume hood.

-

Remove PPE in the correct order (coat, then gloves) and wash hands thoroughly with soap and water.[2]

-

Section 4: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Spill Response

For a small spill of solid this compound inside a fume hood:

-

Alert Personnel: Notify others in the immediate area.

-

Restrict Access: Ensure no one enters the spill area without proper PPE.

-

Cleanup:

-

Wear appropriate PPE (lab coat, goggles, double-gloving is recommended).

-

Do NOT use water. Use a dry clean-up procedure to avoid generating dust.[2]

-

Gently cover the spill with an absorbent material or use a scoop/spatula to carefully sweep up the solid.[8]

-

Place the spilled material and all cleanup materials into a sealed, labeled container for hazardous waste disposal.[2]

-

Wash the area down with a large amount of water only after the solid material has been completely removed.[2]

-

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.

| Exposure Route | First Aid Protocol | Causality/Rationale |

| Inhalation | Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention if symptoms persist.[3][4] | Removes the individual from the source of exposure to prevent further respiratory irritation. |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and running water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][7] | Rapidly removes the chemical from the skin surface to minimize irritation and potential absorption. |

| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4] | Dilutes and removes the irritant to prevent serious eye damage. Immediate professional medical follow-up is critical. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately give a glass of water. Contact a Poison Information Center or a doctor for guidance.[2][7] | Inducing vomiting can cause further damage. The goal is to dilute the substance and seek professional medical advice immediately. |

Emergency Response Logic

Caption: A logical flow for responding to emergencies.

Section 5: Storage and Waste Disposal

Proper storage and disposal are the final steps in the chemical's lifecycle and are critical for long-term safety and environmental protection.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][7]

-

The storage area should be a designated, locked cabinet or room accessible only to authorized personnel.[5][7]

-

Store away from incompatible materials such as strong oxidizing agents.

Waste Disposal

Chemical waste generators must adhere to all federal, state, and local regulations.[6]

-

Segregation is Key: this compound is a halogenated organic compound. Its waste must be collected in a designated "Halogenated Organic Waste" container, separate from non-halogenated waste streams.[9]

-

Container Requirements: Use a chemically compatible, properly sealed, and clearly labeled waste container. The label must include the full chemical name of all components.[9]

-

Disposal Procedure: Do not dispose of this chemical down the drain or by evaporation.[9] All waste must be disposed of through an approved hazardous waste disposal plant or an institutional environmental health and safety (EHS) department.[4][5][7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). Cas 884494-36-4, this compound. Retrieved from LookChem. [Link]

Sources

- 1. This compound | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-2-chloro-5-fluoropyridine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of a molecule's ultimate success. Poor solubility can severely limit bioavailability, complicate formulation, and lead to erratic absorption, thereby masking the true therapeutic potential of a drug candidate. It is with this understanding that we delve into the solubility profile of 3-Bromo-2-chloro-5-fluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of organic solvents. We will explore predictive models based on Hansen Solubility Parameters and detail a robust experimental protocol for accurate solubility determination, equipping researchers, scientists, and drug development professionals with the knowledge to confidently assess and leverage the solubility characteristics of this and similar compounds.

Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility behavior. This compound is a substituted pyridine with the following key characteristics:

-

Molecular Formula: C₅H₂BrClFN

-

Molecular Weight: 210.43 g/mol [1]

-

Appearance: Light yellow powder[2]

-

Boiling Point: 202.6 °C at 760 mmHg[2]

-

Density: 1.829 g/cm³[2]

The presence of three different halogen atoms (Bromine, Chlorine, and Fluorine) on the pyridine ring, along with the nitrogen atom, creates a complex interplay of electronic effects and potential intermolecular interactions that will govern its solubility. The molecule possesses a calculated LogP (a measure of lipophilicity) of 2.6366, suggesting a preference for non-aqueous environments.[3]

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The age-old adage of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. For a more quantitative prediction, we turn to the Hansen Solubility Parameters (HSP), a system that disaggregates the total cohesive energy of a substance into three components.[4]

The total Hansen solubility parameter (δt) is comprised of:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSP is that substances with similar δd, δp, and δh values are more likely to be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, and a smaller distance implies a higher likelihood of dissolution.

Estimated Hansen Solubility Parameters for this compound

Based on its structure (a pyridine ring, a bromine atom, a chlorine atom, and a fluorine atom), the estimated HSP values for this compound are presented below.

| Parameter | Estimated Value (MPa⁰.⁵) |

| δd (Dispersion) | 18.5 |

| δp (Polar) | 7.0 |

| δh (Hydrogen Bonding) | 4.5 |

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for this compound, we can predict its relative solubility in a variety of organic solvents by calculating the Hansen distance (Ra). A smaller Ra value suggests better solubility.

| Solvent | Class | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Predicted Solubility (based on Ra) |

| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | Poor |

| Toluene | Nonpolar | 18.0 | 1.4 | 2.0 | Good |

| Chloroform | Nonpolar | 17.8 | 3.1 | 5.7 | Good |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | Moderate |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | Moderate |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | Good |

| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 | Good |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | Poor |

| Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | Poor |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | Poor |

| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 | Very Poor |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | Poor |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | Poor |

This predictive table serves as a valuable starting point for solvent selection in experimental studies. It suggests that this compound is likely to exhibit good solubility in aromatic and chlorinated solvents like toluene and chloroform, as well as some moderately polar aprotic solvents such as ethyl acetate and THF. Conversely, its solubility is predicted to be poor in highly polar protic solvents like methanol and ethanol, and also in highly polar aprotic solvents with strong hydrogen bonding capabilities like DMSO and DMF.

Caption: Relationship between Hansen Solubility Parameters and predicted solubility.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are useful, experimental verification is paramount for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6]

Protocol: Shake-Flask Solubility Determination

1. Preparation of Saturated Solution:

- Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

- Add a precise volume of the chosen organic solvent to each vial.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).

- Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[7] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

2. Separation of Undissolved Solid:

- Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This can be achieved by:

- Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

- Filtration: Filter the solution through a chemically inert filter (e.g., PTFE) with a pore size of 0.45 µm or smaller to remove any particulate matter.

3. Quantification of Dissolved Solute:

- Carefully collect an aliquot of the clear supernatant or filtrate.

- Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

- Quantify the concentration of this compound in the diluted sample using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).[8]

4. Calculation of Solubility:

- Prepare a calibration curve using standard solutions of this compound of known concentrations.

- Determine the concentration of the diluted sample from the calibration curve.

- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

A [label="1. Add Excess Solute\nto Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];

B [label="2. Equilibrate at\nConstant Temperature\n(e.g., 24-48h shaking)", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="3. Separate Solid\n(Centrifuge/Filter)", fillcolor="#F1F3F4", fontcolor="#202124"];

D [label="4. Collect Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="5. Dilute Sample", fillcolor="#F1F3F4", fontcolor="#202124"];

F [label="6. Quantify by HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"];

G [label="7. Calculate Solubility", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G;

}

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. pharmaguru.co [pharmaguru.co]

Introduction: The Strategic Value of a Halogenated Pyridine Building Block

An In-depth Technical Guide to the Commercial Availability of 3-Bromo-2-chloro-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a strategically important heterocyclic compound within the fields of medicinal chemistry and organic synthesis. Its pyridine core, a common motif in numerous approved drugs, is functionalized with a specific arrangement of three different halogen atoms: bromine, chlorine, and fluorine. This unique combination of substituents provides a versatile scaffold for chemists, offering multiple, distinct reaction sites for further molecular elaboration. The presence of fluorine, in particular, is of high interest in modern drug discovery, as its incorporation can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2]

This guide provides a comprehensive overview of the commercial availability of this compound (CAS No. 884494-36-4), including its physicochemical properties, major suppliers, applications in synthesis, and essential safety protocols. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively source and utilize this valuable chemical intermediate for their research and development endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. This compound is typically supplied as a light yellow powder or solid.[3] Key identifying and physicochemical data are summarized below.

| Property | Value | Source |

| CAS Number | 884494-36-4 | [3][4][5][6][7][8] |

| Molecular Formula | C₅H₂BrClFN | [4][7][8] |

| Molecular Weight | 210.43 g/mol | [4][7] |

| IUPAC Name | This compound | [7] |

| Appearance | Light yellow powder | [3] |

| Boiling Point | 202.6 °C at 760 mmHg | [3] |

| Density | 1.829 g/cm³ | [3] |

| SMILES | FC1=CN=C(Cl)C(Br)=C1 | [4] |

| InChIKey | NKUUDYHEWVWETB-UHFFFAOYSA-N | [7] |

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers who specialize in providing building blocks for research and development. It is typically offered in quantities ranging from milligrams to multiple grams, with options for bulk and custom synthesis available upon request.[9] Most suppliers guarantee a purity of ≥97% or ≥98%.[4][5]

The following table lists several commercial suppliers of this compound. Researchers are advised to contact suppliers directly for current pricing and lead times.

| Supplier | Purity | Available Quantities | Notes |

| ChemScene | ≥98% | 100mg and up | Offers custom synthesis and commercial production.[4] |

| BLD Pharm | N/A | Inquire | Provides analytical data including NMR, HPLC, LC-MS.[6] |

| Frontier Specialty Chemicals | N/A | 1g, smaller sizes, or bulk | Contact for smaller or bulk quantities.[9] |

| Oakwood Chemical | N/A | 1g | Offers a wide range of fluorinated compounds.[8] |

| JR MediChem LLC | 98% | Inquire | Specialty chemical supplier.[5] |

| AOBChem | 97% | 250mg to 100g | Provides stock information for different locations.[10] |

It is important to note that this chemical is sold for research and further manufacturing use only, not for direct human use.[4]

Synthetic Pathways and Methodologies

The synthesis of halogenated pyridines like this compound often involves multi-step sequences starting from more common pyridine derivatives. A common strategy for introducing a bromine atom onto a pyridine ring is through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate formed from an aminopyridine.

While the exact commercial synthesis route for this compound is proprietary, a plausible general workflow can be inferred from established chemical literature for analogous compounds.[11][12] The process typically begins with a suitably substituted aminopyridine, which undergoes diazotization followed by bromination.

Illustrative Synthetic Workflow

Caption: Generalized workflow for the synthesis of a brominated pyridine.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective and sequential chemical modifications, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables chemists to systematically build molecular complexity and generate libraries of novel compounds for biological screening.[1]

The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the halogen substituents can modulate the electronic properties of the ring and participate in halogen bonding or other non-covalent interactions within a biological target.[1] This makes the this compound scaffold a valuable starting point for developing targeted therapies in areas such as oncology and infectious diseases.[13]

Role in a Drug Discovery Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Cas 884494-36-4,this compound | lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. jrmedichem.com [jrmedichem.com]

- 6. 884494-36-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [oakwoodchemical.com]

- 9. This compound | [frontierspecialtychemicals.com]

- 10. aobchem.com [aobchem.com]

- 11. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

The Organic Chemist's Guide to Regioselective Functionalization of 3-Bromo-2-chloro-5-fluoropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chloro-5-fluoropyridine is a trifunctionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. The distinct electronic and steric environments of its three halogen substituents—bromine, chlorine, and fluorine—endow it with a rich and predictable reactivity profile. This guide provides a comprehensive technical overview of the regioselective functionalization of this versatile scaffold, focusing on the two primary classes of transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By understanding the underlying principles governing the reactivity of each halogen, researchers can strategically and sequentially modify the pyridine core to generate complex, highly functionalized molecules. This document serves as a practical resource, offering not only theoretical explanations but also actionable experimental protocols and insights into the causality of procedural choices.

The Electronic Architecture and Reactivity Landscape

The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, is the foundation of its reactivity. This electron deficiency is most pronounced at the α (C2, C6) and γ (C4) positions, rendering them susceptible to nucleophilic attack. The introduction of three distinct halogens onto this core—each with its own inductive and mesomeric effects—creates a nuanced and synthetically valuable hierarchy of reactivity.

-

C3-Bromo Position: The carbon-bromine bond is the most labile in palladium-catalyzed cross-coupling reactions. This is primarily due to its lower bond dissociation energy compared to C-Cl and C-F bonds, which facilitates the rate-determining oxidative addition step to the Pd(0) catalyst.[1][2][3][4] In contrast, the C3 position is the least activated towards nucleophilic attack due to its meta-like relationship with the ring nitrogen.

-

C2-Chloro Position: The chlorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). Its proximity to the electron-withdrawing ring nitrogen effectively stabilizes the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism.[3] While less reactive than the C-Br bond in cross-coupling reactions, it can be functionalized under more forcing conditions.

-

C5-Fluoro Position: The fluorine atom at the C5 position also activates the ring towards nucleophilic attack through its strong inductive effect. However, its reactivity in SNAr is generally lower than that of the C2-chloro substituent. The carbon-fluorine bond is the strongest of the three carbon-halogen bonds, making it the least reactive in palladium-catalyzed cross-coupling reactions under standard conditions.[5][6] Interestingly, under certain harsh SNAr conditions, the fluoride can be displaced.[7]

This differential reactivity allows for a highly controlled, stepwise functionalization of the pyridine scaffold, a concept often referred to as orthogonal synthesis.

Palladium-Catalyzed Cross-Coupling: Selective Functionalization of the C3-Position

The weaker C-Br bond at the C3 position serves as the primary handle for introducing carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. The C-Cl and C-F bonds remain intact under typical conditions for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the C3 position of the pyridine and a wide variety of organoboron reagents.

This protocol is adapted from established procedures for 3-bromo-2-chloropyridine and is expected to be effective for the title compound.[1]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 90-100 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Catalyst System (Pd(OAc)₂/SPhos): This combination forms a highly active Pd(0) species in situ. The bulky, electron-rich SPhos ligand facilitates the oxidative addition to the C-Br bond and promotes the reductive elimination step.

-

Base (K₃PO₄): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8]

-

Solvent System (Dioxane/Water): This mixed solvent system is effective at dissolving both the organic substrate and the inorganic base, facilitating the reaction.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the C3 position, providing access to a diverse range of acetylenic pyridines.

This protocol is based on general procedures for Sonogashira couplings of bromopyridines.[2][9][10][11][12]

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Copper(I) iodide (CuI) (6 mol%)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Dual Catalyst System (Palladium and Copper): The palladium catalyst facilitates the oxidative addition of the C-Br bond and the final reductive elimination. The copper(I) co-catalyst reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.

-

Base (Triethylamine): The amine base serves to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds at the C3 position, allowing for the introduction of a wide range of primary and secondary amines. For a substrate analogous to our topic molecule, catalytic amination with Pd₂(dba)₃ and Xantphos has been shown to afford exclusive substitution at the bromine position.[7]

This protocol is adapted from procedures for 3-bromo-2-chloropyridine and related compounds.[2][7][9]

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (3.6 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

-

Toluene, anhydrous

-

Schlenk tube and standard inert atmosphere glassware

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOt-Bu (1.4 mmol).

-

Add anhydrous toluene (10 mL), followed by this compound (1.0 mmol) and the amine (1.2 mmol).

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, filter, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

-

Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle for C-N bond formation.

-

Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex.

Nucleophilic Aromatic Substitution (SNAr): Targeting the C2-Position

The C2-chloro substituent is the primary site for nucleophilic aromatic substitution due to the strong activation by the adjacent ring nitrogen.

Regioselectivity in SNAr

Under typical SNAr conditions, nucleophiles will preferentially displace the chloride at the C2 position. For a similar substrate, reaction with an amine nucleophile in the absence of a palladium catalyst resulted in substitution at the 2-chloro position.[7] It is noteworthy that under more forcing SNAr conditions, substitution of the fluorine at the C5 position has also been observed.[7]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is a general procedure for the SNAr reaction at the C2 position.[2][4]

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, piperidine) (2.0 equivalents)

-

Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Sealed reaction vial

Procedure:

-

In a sealable reaction vial, dissolve this compound (1.0 mmol) in the amine (if it is a liquid and in large excess) or in a polar aprotic solvent like DMF or NMP.

-

If using a solvent, add the amine nucleophile (2.0 equivalents).

-

Seal the vial tightly and heat the reaction mixture to 100-120 °C for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Solvent (DMF/NMP): Polar aprotic solvents are excellent for SNAr reactions as they can solvate the cation but not the anion, increasing the nucleophilicity of the attacking species and stabilizing the charged Meisenheimer intermediate.

-

Temperature: Heating is generally required to overcome the activation energy for the formation of the Meisenheimer complex.

Orthogonal Synthesis: A Stepwise Functionalization Strategy

The distinct reactivity of the C3-bromo and C2-chloro positions allows for a powerful orthogonal synthetic strategy. A typical sequence would involve an initial palladium-catalyzed cross-coupling at the C3 position, followed by a nucleophilic aromatic substitution at the C2 position. This approach enables the synthesis of a wide array of 2,3,5-trisubstituted pyridines with high regiocontrol.

Caption: Orthogonal synthesis of a 2,3,5-trisubstituted pyridine.

Summary of Reactivity

| Position | Halogen | Primary Reaction Type | Relative Reactivity in Cross-Coupling | Relative Reactivity in SNAr |

| C3 | Bromine | Palladium-Catalyzed Cross-Coupling | High | Low |

| C2 | Chlorine | Nucleophilic Aromatic Substitution | Moderate | High |

| C5 | Fluorine | (Generally unreactive in cross-coupling) | Very Low | Moderate |

Conclusion

This compound is a testament to the power of substituent effects in directing the reactivity of an aromatic core. The predictable and orthogonal reactivity of its three halogen atoms provides a robust platform for the synthesis of complex, highly substituted pyridines. A thorough understanding of the principles of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, as outlined in this guide, is essential for leveraging the full synthetic potential of this valuable building block. By carefully selecting reaction conditions, chemists can selectively functionalize the C3-bromo and C2-chloro positions, paving the way for the efficient construction of novel molecular architectures for drug discovery and materials science.

References

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Institutes of Health. [Link]

-

Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

-

SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. [Link]

-

Cross coupling reactions of polyfluoroarenes via C-F activation. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. kbfi.ee [kbfi.ee]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

electrophilic and nucleophilic sites of 3-Bromo-2-chloro-5-fluoropyridine

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 3-Bromo-2-chloro-5-fluoropyridine

Abstract

This compound is a polyhalogenated heterocyclic compound of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility as a synthetic building block is dictated by the reactivity of its substituted pyridine core. This guide provides a detailed analysis of the electronic structure of this compound to delineate its primary electrophilic and nucleophilic sites. We will explore the governing principles of its reactivity, focusing on the interplay between the inherent electron-deficient nature of the pyridine ring and the powerful inductive and mesomeric effects of its three distinct halogen substituents. This document will serve as a resource for researchers and drug development professionals by providing predictive insights and actionable protocols for strategic functionalization.

Electronic Structure Analysis: The Foundation of Reactivity

The reactivity of any aromatic system is fundamentally governed by its electron density distribution. In this compound, this distribution is a complex interplay of the pyridine nitrogen's electron-withdrawing nature and the cumulative effects of the bromo, chloro, and fluoro substituents.

The Pyridine Core: An Electron-Deficient Heterocycle

Unlike its carbocyclic counterpart, benzene, pyridine is inherently electron-deficient. The nitrogen atom is more electronegative than carbon, exerting a strong negative inductive effect (-I) across the ring. This effect reduces the electron density at the ring carbons, making the system less susceptible to electrophilic attack and more prone to nucleophilic attack.[1][2] The positions ortho (C2, C6) and para (C4) to the nitrogen are the most electron-deficient due to resonance stabilization of anionic intermediates.[2][3]

The Influence of Halogen Substituents

Halogens exert two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weak electron-donating resonance (or mesomeric) effect (+M) via their lone pairs. For halogens, the inductive effect overwhelmingly dominates, rendering them deactivating groups for electrophilic aromatic substitution.

In this compound:

-

Fluorine (C5): As the most electronegative element, fluorine exerts the strongest -I effect, significantly lowering the electron density of the ring, particularly at the adjacent C4 and C6 positions.

-

Chlorine (C2): Chlorine also possesses a strong -I effect, further depleting the ring of electron density. Its position ortho to the nitrogen atom makes the C2 carbon exceptionally electrophilic.

-